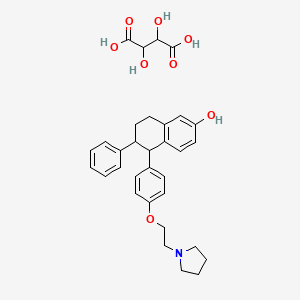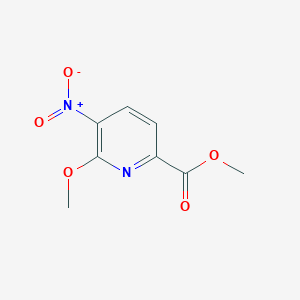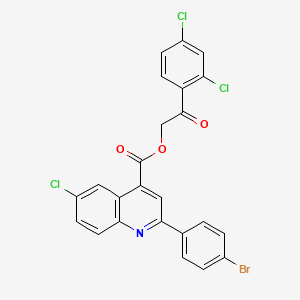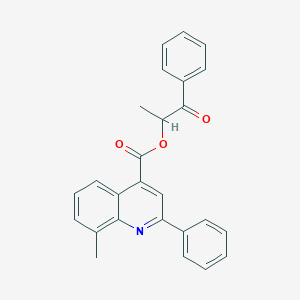![molecular formula C17H15NO4 B15151409 (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RPI-1 is a competitive, potent ATP-dependent Ret kinase inhibitor. It is known for its ability to inhibit c-Met, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration. This compound has shown significant potential in cancer research due to its antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
RPI-1 can be synthesized through a multi-step process involving the condensation of 5,6-dimethoxyindole-2,3-dione with 4-hydroxybenzaldehyde. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of RPI-1 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
RPI-1 undergoes various chemical reactions, including:
Oxidation: RPI-1 can be oxidized to form quinone derivatives.
Reduction: Reduction of RPI-1 can lead to the formation of hydroxyindole derivatives.
Substitution: RPI-1 can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
RPI-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying kinase inhibition and enzyme kinetics.
Biology: Employed in cell signaling studies to understand the role of Ret and c-Met in cellular processes.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting thyroid and lung cancers.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
RPI-1 exerts its effects by inhibiting the ATP-binding site of Ret kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the PLCgamma, ERKs, and AKT pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, RPI-1 inhibits c-Met phosphorylation at Tyr1234/Tyr1235, further contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Regorafenib: Another multi-targeted kinase inhibitor with antitumor properties.
Lenvatinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR.
Cabozantinib: Targets c-Met and VEGFR2, used in cancer therapy.
Uniqueness
RPI-1 is unique due to its dual inhibition of Ret and c-Met, making it particularly effective in cancers where both kinases are implicated. Its ability to disrupt multiple signaling pathways simultaneously provides a broader therapeutic potential compared to other kinase inhibitors .
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-15-8-12-13(7-10-3-5-11(19)6-4-10)17(20)18-14(12)9-16(15)22-2/h3-9,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMCYNBVCGIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)
![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)

![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)
![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)

![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
